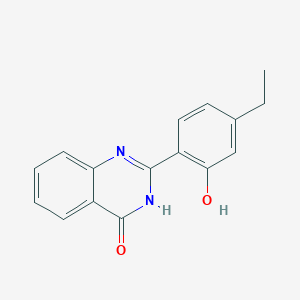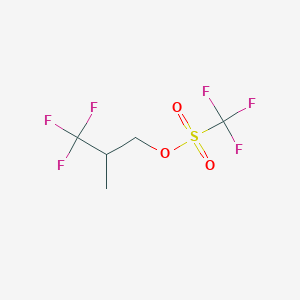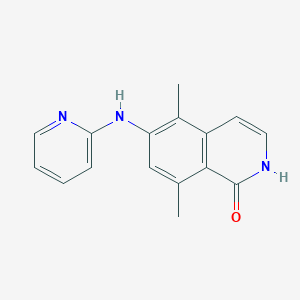
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine is an organic compound that features a unique combination of functional groups, including a benzylthio group, a dimethylamino group, and a trimethylsilyl group
Vorbereitungsmethoden
The synthesis of 1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine typically involves the reaction of benzylthiol with N,N-dimethyl-2-(trimethylsilyl)ethenamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzylthio group, yielding N,N-dimethyl-2-(trimethylsilyl)ethenamine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions, using reagents like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, nickel), and specific temperature and pressure settings to optimize reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: The compound can be used as a probe to study biological processes involving sulfur-containing compounds and silyl groups.
Industry: Utilized in the production of specialty chemicals, materials, and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine involves its interaction with specific molecular targets and pathways. The benzylthio group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The dimethylamino group can modulate the compound’s basicity and nucleophilicity, affecting its reactivity and binding affinity to biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine can be compared with other similar compounds, such as:
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethane: Lacks the double bond, resulting in different reactivity and stability.
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethyne: Contains a triple bond, leading to distinct chemical properties and applications.
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)propane: Features an additional carbon atom, altering its steric and electronic characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and physical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H23NSSi |
|---|---|
Molekulargewicht |
265.49 g/mol |
IUPAC-Name |
(E)-1-benzylsulfanyl-N,N-dimethyl-2-trimethylsilylethenamine |
InChI |
InChI=1S/C14H23NSSi/c1-15(2)14(12-17(3,4)5)16-11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3/b14-12+ |
InChI-Schlüssel |
JIXCCQHADFZSKL-WYMLVPIESA-N |
Isomerische SMILES |
CN(C)/C(=C\[Si](C)(C)C)/SCC1=CC=CC=C1 |
Kanonische SMILES |
CN(C)C(=C[Si](C)(C)C)SCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)






![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11854561.png)



